2-(2,4-Dimethylphenoxy)ethylazanium

adrenergic pharmacology structure-activity relationship alpha-adrenoceptor

2-(2,4-Dimethylphenoxy)ethylazanium (CAS 50912-65-7), commonly catalogued as the free base 2-(2,4-dimethylphenoxy)ethanamine or its hydrochloride salt, is a primary phenoxyethylamine with a molecular formula of C10H15NO and a molecular mass of 165.23 Da. It features a 2,4-dimethyl substitution pattern on the aromatic ring linked to an ethylamine side chain via an ether oxygen.

Molecular Formula C10H16NO+
Molecular Weight 166.24 g/mol
CAS No. 50912-65-7
Cat. No. B1304173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenoxy)ethylazanium
CAS50912-65-7
Molecular FormulaC10H16NO+
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCN)C
InChIInChI=1S/C10H15NO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3/p+1
InChIKeyWTMWXJLUFMRFBV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethylphenoxy)ethylazanium (CAS 50912-65-7): Core Identity and Procurement Baseline


2-(2,4-Dimethylphenoxy)ethylazanium (CAS 50912-65-7), commonly catalogued as the free base 2-(2,4-dimethylphenoxy)ethanamine or its hydrochloride salt, is a primary phenoxyethylamine with a molecular formula of C10H15NO and a molecular mass of 165.23 Da [1]. It features a 2,4-dimethyl substitution pattern on the aromatic ring linked to an ethylamine side chain via an ether oxygen . The compound is commercially available as a research chemical (typical purity ≥95%) from multiple vendors and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical discovery .

Why In-Class Phenoxyethylamines Cannot Replace 2-(2,4-Dimethylphenoxy)ethylazanium Without Quantitative Verification


Phenoxyethylamines as a class exhibit biological activity that is exquisitely sensitive to aromatic ring substitution pattern. The seminal structure-activity relationship (SAR) study by Nickerson and Nomaguchi (1951) demonstrated that ortho-methyl substitution of the phenoxy ring produces a considerable increase in adrenergic blocking activity, while meta and para substitutions significantly reduce activity [1]. Consequently, positional isomers differing only in the location of methyl groups — such as 2-(3,4-dimethylphenoxy)ethanamine (CAS 26646-48-0) or 2-(3,5-dimethylphenoxy)ethanamine (CAS 26646-46-8) — are not functionally interchangeable with the 2,4-disubstituted compound. Substituting without experimental confirmation risks selecting a molecule with substantially lower target engagement.

Quantitative Differentiation Evidence for 2-(2,4-Dimethylphenoxy)ethylazanium Versus Closest Analogs


Ortho-Methyl SAR Advantage in Adrenergic Blockade: 2,4-Dimethyl vs. Unsubstituted and Meta/Para Analogs

The 1951 SAR study of 53 phenoxyethylamines established that ortho-methyl substitution of the aromatic ring produces a considerable increase in adrenergic blocking activity relative to the unsubstituted parent, whereas meta and para substitutions significantly reduce activity [1]. The 2,4-dimethyl pattern of the target compound places a methyl group at the activity-enhancing ortho position (C-2) while the para methyl (C-4) exerts a lesser negative influence than meta substitution would [1]. This SAR rule predicts that 2-(2,4-dimethylphenoxy)ethanamine will demonstrate superior adrenergic blocking potency compared to the unsubstituted 2-phenoxyethylamine (CAS 1758-46-9) and to isomers lacking ortho substitution such as 2-(3,4-dimethylphenoxy)ethanamine and 2-(3,5-dimethylphenoxy)ethanamine [1].

adrenergic pharmacology structure-activity relationship alpha-adrenoceptor

Predicted Lipophilicity (logP) Differentiation Between 2,4-Dimethyl and Alternative Dimethyl Positional Isomers

The estimated logP (octanol-water partition coefficient) for 2-(2,4-dimethylphenoxy)ethanamine is approximately 2.26, with a corresponding estimated water solubility of 8,915 mg/L at 25°C (derived from estimated log Kow of 2.19) . In contrast, the 2,6-dimethyl isomer (2-(2,6-dimethylphenoxy)ethanamine) is predicted to have a higher logP due to the symmetrical di-ortho shielding of the ether oxygen, which reduces hydrogen-bonding capacity with water . The 2,4-substitution pattern preserves one unsubstituted ortho position, providing a distinct solvation profile that affects both chromatographic behavior and passive membrane permeability in cell-based assays .

physicochemical properties logP drug-likeness

Boiling Point and Thermal Stability Distinguish 2,4-Dimethyl from 3,4-Dimethyl Positional Isomer

The boiling point of 2-(2,4-dimethylphenoxy)ethanamine is reported as 267.6°C at 760 mmHg (calculated) , while 2-(3,4-dimethylphenoxy)ethanamine (CAS 26646-48-0) exhibits a predicted boiling point of approximately 270.1°C (EPA T.E.S.T.) or 259.6°C (EPI Suite) [1]. The 2-4°C difference in boiling point between these positional isomers, though modest, reflects differences in molecular shape and intermolecular forces arising from the distinct substitution pattern. This thermal property difference is relevant for purification (distillation conditions) and for differential scanning calorimetry (DSC)-based identity verification in quality control [1].

physicochemical characterization boiling point thermal stability

Synthetic Utility: 2,4-Dimethylphenoxyethylamine as a Versatile Building Block with 26 Associated Patents

PubChemLite annotation indicates that 2-(2,4-dimethylphenoxy)ethanamine is referenced in 26 patents, with zero associated literature articles [1]. This patent-to-literature ratio (26:0) is atypical and suggests that the compound's primary value lies in proprietary synthetic applications rather than as a publicly disclosed pharmacological tool. Specific patents disclose its utility in constructing N-acyl pyrazolecarboxamide insecticides [2] and as a key intermediate in phenoxyalkylamine-based pest control agents [3]. This patent footprint provides procurement-relevant evidence that the compound serves as a demonstrated intermediate scaffold for diverse derivative synthesis.

synthetic intermediate patent landscape medicinal chemistry

Procurement-Optimized Application Scenarios for 2-(2,4-Dimethylphenoxy)ethylazanium


Adrenergic Receptor Pharmacology: Exploiting Ortho-Methyl SAR Advantage

Based on the established SAR rule that ortho-methyl substitution enhances adrenergic blocking activity [1], researchers designing phenoxyethylamine-based adrenergic ligands should prioritize the 2,4-dimethyl substitution pattern over unsubstituted or meta/para-substituted analogs. The target compound serves as a more potent starting scaffold for further derivatization into α-adrenoceptor or β-adrenoceptor tool compounds. The 2,4-dimethyl architecture preserves the activity-enhancing ortho-methyl group while the para-methyl provides a distinct steric and electronic environment for selective receptor subtype interactions.

Agrochemical Intermediate: Validated Scaffold for Insecticide and Acaricide Synthesis

Patents from UBE Industries disclose the use of 2-(2,4-dimethylphenoxy)ethylamine derivatives (specifically N-acyl pyrazolecarboxamides) as agricultural pest control agents [1]. The free amine serves as a nucleophilic handle for acylation, sulfonylation, or reductive amination to generate diverse compound libraries. Procurement of this specific intermediate ensures compatibility with established synthetic routes that have already demonstrated efficacy in agrochemical lead optimization programs.

Physicochemical Property-Driven Isomer Selection for Assay Development

The distinct logP (~2.26) and boiling point (267.6°C) of the 2,4-dimethyl isomer differentiate it from alternative dimethyl positional isomers [1]. In biochemical or cell-based assay development, where compound solubility and membrane permeability are critical parameters, selecting the 2,4-dimethyl isomer provides a reproducible physicochemical baseline. The known water solubility estimate of ~8.9 mg/mL enables reliable DMSO stock solution preparation at standard screening concentrations (10-100 µM) .

Quality Control Reference Standard for Positional Isomer Discrimination

The distinct boiling point and chromatographic retention profile of 2-(2,4-dimethylphenoxy)ethanamine relative to its 3,4-dimethyl and 2,6-dimethyl isomers [1] makes this compound suitable as a reference standard for HPLC or GC-MS identity testing. Analytical laboratories can use the compound to establish system suitability parameters for isomer separation, ensuring batch-to-batch consistency in procurement from different vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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